Welcome to the BenchChem Online Store!
molecular formula C8H9Cl2NO2 B1429204 2,6-Dichloro-3,5-dimethoxyaniline CAS No. 872509-56-3

2,6-Dichloro-3,5-dimethoxyaniline

Cat. No. B1429204
M. Wt: 222.07 g/mol
InChI Key: LCQFHEIDCMPNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09434697B2

Procedure details

A mixture of 2,6-dichloro-3,5-dimethoxy-phenylamine (500 g, 2.25 mmol), triphosgene (335 mg, 1.12 mmol) and TEA (342 g, 3.38 mmol) in dioxane (15 mL) was heated to 130° C. for 2 hours under microwave. The reaction was concentrated and the residue was purified by flash chromatography on silica eluting with DCM to obtain the title compound (450 mg, yield: 80%). 1H-NMR (400 MHz, CDCl3) δ 3.92 (s, 6H), 6.42 (s, 1H).
Quantity
500 g
Type
reactant
Reaction Step One
Quantity
335 mg
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
342 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][C:5]([O:10][CH3:11])=[C:4]([Cl:12])[C:3]=1[NH2:13].Cl[C:15](Cl)([O:17]C(=O)OC(Cl)(Cl)Cl)Cl>O1CCOCC1>[Cl:1][C:2]1[C:3]([N:13]=[C:15]=[O:17])=[C:4]([Cl:12])[C:5]([O:10][CH3:11])=[CH:6][C:7]=1[O:8][CH3:9]

Inputs

Step One
Name
Quantity
500 g
Type
reactant
Smiles
ClC1=C(C(=C(C=C1OC)OC)Cl)N
Name
Quantity
335 mg
Type
reactant
Smiles
ClC(Cl)(OC(OC(Cl)(Cl)Cl)=O)Cl
Name
TEA
Quantity
342 g
Type
reactant
Smiles
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica eluting with DCM

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1N=C=O)Cl)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 162%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.